molecular formula C15H17N3O2S2 B2805500 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034470-84-1

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2805500
CAS No.: 2034470-84-1
M. Wt: 335.44
InChI Key: LIYYASKMMSSDAB-UHFFFAOYSA-N
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Description

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core linked to a propan-2-yl group and a 1-methylpyrazole-4-sulfonamide moiety. The benzo[b]thiophene scaffold (C₇H₅S) is a bicyclic aromatic system known for enhancing π-π interactions in medicinal chemistry, while the pyrazole sulfonamide contributes hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)13-8-16-18(2)9-13)7-12-10-21-15-6-4-3-5-14(12)15/h3-6,8-11,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYYASKMMSSDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of pharmacologically active compounds targeting various diseases.

Target Interactions :

  • The compound primarily interacts with the 5-HT1A serotonin receptors , which are crucial in treating psychiatric disorders. Its binding affinity can be influenced by structural variations, indicating a need for further exploration in drug design .

Antimicrobial Activity :
Research has demonstrated significant antimicrobial properties for related pyrazole derivatives. In vitro studies reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in combating bacterial infections.

Anti-inflammatory Effects :
Certain derivatives have shown promise in inhibiting key inflammatory mediators such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 , with inhibition rates reaching up to 85% , comparable to standard anti-inflammatory drugs .

Biological Research

The compound's biological activity extends beyond antimicrobial and anti-inflammatory effects. It has potential implications in cancer research, where modulation of serotonin pathways may influence tumor growth and metastasis.

Material Science

Due to its unique chemical structure, this compound may also serve as a building block for synthesizing novel materials with specific electronic or optical properties.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EvaluationMIC values of 0.22 to 0.25 μg/mL against Staphylococcus aureus; effective biofilm formation inhibition.
Antiviral ActivityPyrazole derivatives showed activity against viruses, indicating potential for broader antiviral applications.
Deubiquitinase InhibitorsExplored the compound's role in modulating protein dynamics, highlighting its relevance in cancer research.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Features
Target Compound ~C₁₄H₁₇N₃O₂S₂ ~347.44 - Benzo[b]thiophene
- 1-Methylpyrazole-4-sulfonamide
Likely involves coupling of benzo[b]thiophene-propan-2-yl amine with sulfonamide
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide C₁₈H₁₉NO₂S₂ 345.48 - Benzo[b]thiophene
- 4-Methylbenzenesulfonamide
Direct sulfonamide substitution on aromatic ring
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) C₂₈H₂₀F₂N₆O₃S 589.1 - Pyrazolo[3,4-d]pyrimidine
- Chromenone-fluorophenyl
- Benzene sulfonamide
Suzuki coupling with palladium catalyst
3-({5-[(2-Amino-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide C₁₅H₁₅N₅O₂S₂ 385.44 - Oxadiazole-thiazole hybrid
- Propanamide backbone
Reflux with hydrazine and CS₂/KOH
Triazole-benzamide sulfonamide (Example 2f in ) C₃₄H₃₃N₇O₃S 635.74 - Triazole core
- Dibenzylamino-methyl group
Click chemistry (CuI/Na ascorbate)

Key Observations

The benzene sulfonamide in is part of a larger chromenone-fluorophenyl system, increasing lipophilicity and molecular weight (~589.1 g/mol), which could reduce solubility.

Heterocyclic Core Variations :

  • The pyrazole in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine in and the oxadiazole-thiazole hybrid in . These differences influence dipole moments, metabolic stability, and binding pocket compatibility.
  • The triazole in enables robust click-chemistry synthesis but introduces conformational rigidity absent in the target’s flexible propan-2-yl linker.

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels , involving amine-sulfonamide coupling, whereas employs palladium-catalyzed cross-coupling, and uses copper-mediated click chemistry.

Research Implications

  • Pharmacokinetics : The benzo[b]thiophene moiety in the target compound may enhance membrane permeability compared to purely aromatic systems like .
  • Metabolic Stability : Fluorinated analogues (e.g., ) exhibit prolonged half-lives but risk increased toxicity due to fluorine’s electronegativity.

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₂S
Molecular Weight 329.4 g/mol
CAS Number 2034468-99-8
Structure Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring through cyclization reactions.
  • Sulfonation to introduce the sulfonamide group.
  • Purification using techniques such as recrystallization or chromatography to obtain high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further highlights its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. Specifically, it has been tested against U937 cells, showing no cytotoxic effects while effectively inhibiting cell proliferation . The half-maximal inhibitory concentration (IC50) values indicate its potency in targeting cancer cells without harming normal cells.

Anti-inflammatory Effects

The compound has also displayed promising anti-inflammatory activity. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may interfere with enzyme activity, particularly in microbial and cancer cell metabolism.
  • Receptor Modulation : The benzothiophene moiety could modulate receptor activity, influencing cellular signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a study evaluating various pyrazole derivatives, this compound was among those with the highest antimicrobial activity, demonstrating effectiveness against resistant strains .
  • Cancer Cell Line Testing : A comparative analysis of pyrazole derivatives showed that this compound inhibited the growth of U937 cells significantly without inducing cytotoxicity at tested concentrations .

Q & A

Q. What are the common synthetic routes for preparing N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions. A foundational approach includes:

  • Claisen-Schmidt condensation : Reacting a benzo[b]thiophene-containing ketone with a pyrazole-sulfonamide derivative in methanol or ethanol under basic conditions (e.g., KOH) to form the propan-2-yl linkage .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization are used to isolate the product.
  • Characterization : Confirmed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to validate molecular structure and purity .

Q. How do functional groups in this compound influence its reactivity and bioactivity?

  • Benzo[b]thiophene : Enhances aromatic π-π stacking interactions with biological targets and contributes to planarity, critical for binding enzyme active sites .
  • Sulfonamide group : Increases solubility and participates in hydrogen bonding, often targeting enzymes like carbonic anhydrase or kinases .
  • Pyrazole ring : Acts as a hydrogen bond acceptor, modulating selectivity in receptor binding .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., NADH-coupled assays) to test inhibition of kinases or cytochrome P450 isoforms (CYP51) at varying concentrations (e.g., 0.1–100 µM) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to the pyrazole or benzo[b]thiophene to enhance binding affinity. For example, 4-fluoro substitution on the benzene ring improved CYP51 inhibition by 3-fold in analogs .
  • Dihedral angle adjustments : Crystallographic data (e.g., PDB entries) show that reducing the dihedral angle between the sulfonamide and benzo[b]thiophene (from ~88° to ~60°) increases planarity and target engagement .

Q. What advanced techniques resolve contradictions in biological data across studies?

  • Crystallography : Single-crystal X-ray diffraction clarifies binding modes and identifies non-covalent interactions (e.g., hydrogen bonds with Arg-130 in CYP51) that explain potency variations .
  • Metabolic stability assays : LC-MS/MS quantifies metabolite formation (e.g., oxidative degradation) to address discrepancies in IC50_{50} values between in vitro and in vivo models .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Predict binding poses with CYP51 (PDB: 3KHM) and calculate binding energies (ΔG ≤ -9 kcal/mol indicates high affinity) .
  • ADMET prediction (SwissADME) : Optimize logP (2.5–3.5) and polar surface area (70–90 Ų) to enhance blood-brain barrier penetration .

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